STX140 Exhibits Superior In Vivo Efficacy Compared to Docetaxel, 2-MeOE2, and Bevacizumab in Hormone-Independent Prostate Cancer
In a PC-3 prostate cancer xenograft model, STX140 demonstrated superior tumor growth inhibition compared to the clinical standard-of-care docetaxel, as well as to 2-MeOE2 and the anti-angiogenic agent bevacizumab [1].
| Evidence Dimension | Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Superior efficacy, leading to tumor regression and complete responses at 20 mg/kg p.o. daily over 60 days [1] |
| Comparator Or Baseline | Docetaxel, 2-MeOE2, Bevacizumab |
| Quantified Difference | STX140 demonstrated 'superior efficacy' to all three comparators [1] |
| Conditions | PC-3 hormone-independent prostate cancer xenograft model; oral dosing |
Why This Matters
This direct, head-to-head in vivo evidence provides a clear, quantitative basis for selecting STX140 over standard-of-care and experimental alternatives for studies in hormone-independent prostate cancer.
- [1] Foster, P. A., et al. (2007). The therapeutic potential of a series of orally bioavailable anti-angiogenic microtubule disruptors as therapy for hormone-independent prostate and breast cancers. British Journal of Cancer, 97, 1673-1682. View Source
